2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of thiazole derivatives with amino alcohols. One common method includes the reaction of 2-bromoethanol with thiazole-2-amine under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1,3-thiazol-5-yl)ethan-1-ol
- 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol
- 2-Amino-2-(1,3-thiazol-3-yl)ethan-1-ol
Uniqueness
2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C5H8N2OS |
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Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-amino-2-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2 |
InChI Key |
PQHIWASNKXZJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(CO)N |
Origin of Product |
United States |
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